molecular formula C6H10ClNO3 B6164412 ethyl 2-chloro-2-acetamidoacetate CAS No. 819877-81-1

ethyl 2-chloro-2-acetamidoacetate

Cat. No.: B6164412
CAS No.: 819877-81-1
M. Wt: 179.6
InChI Key:
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Description

Ethyl 2-chloro-2-acetamidoacetate is an organic compound with the molecular formula C6H10ClNO3. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and chemical research. This compound is known for its reactivity and serves as a key intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-2-acetamidoacetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with thionyl chloride to form ethyl 2-chloroacetoacetate. This intermediate is then reacted with acetamide to yield this compound. The reaction conditions typically involve maintaining a low temperature to control the reaction rate and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and precise control of reaction parameters such as temperature, pressure, and the addition rate of reagents. The use of solvents and catalysts may also be optimized to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-acetamidoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form ethyl 2-amino-2-acetamidoacetate.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Acids and Bases: Hydrolysis reactions often involve the use of hydrochloric acid or sodium hydroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: The primary product is 2-chloro-2-acetamidoacetic acid.

    Reduction Products: The main product is ethyl 2-amino-2-acetamidoacetate.

Scientific Research Applications

Ethyl 2-chloro-2-acetamidoacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.

    Biological Research: It is employed in the study of enzyme mechanisms and protein interactions.

    Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-acetamidoacetate involves its reactivity towards nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new chemical bonds and structures. The ester and amide groups also contribute to its reactivity, enabling hydrolysis and reduction reactions .

Comparison with Similar Compounds

Ethyl 2-chloro-2-acetamidoacetate can be compared with similar compounds such as ethyl 2-chloroacetoacetate and ethyl 2-amino-2-acetamidoacetate. While these compounds share some structural similarities, this compound is unique due to the presence of both chlorine and acetamido groups, which enhance its reactivity and versatility in chemical synthesis .

List of Similar Compounds

  • Ethyl 2-chloroacetoacetate
  • Ethyl 2-amino-2-acetamidoacetate
  • Ethyl acetoacetate
  • Ethyl chloroacetate

Properties

CAS No.

819877-81-1

Molecular Formula

C6H10ClNO3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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